4-Methoxy-3-(3-phenylpropoxy)benzaldehyde
Description
4-Methoxy-3-(3-phenylpropoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group at the 4-position and a 3-phenylpropoxy group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science. The 3-phenylpropoxy substituent enhances lipophilicity, which may influence bioavailability in drug design, while the methoxy group contributes electron-donating effects that modulate the aldehyde's reactivity .
Properties
IUPAC Name |
4-methoxy-3-(3-phenylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-16-10-9-15(13-18)12-17(16)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNNXTUNBZAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(3-phenylpropoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(3-phenylpropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: 4-Methoxy-3-(3-phenylpropoxy)benzoic acid
Reduction: 4-Methoxy-3-(3-phenylpropoxy)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-Methoxy-3-(3-phenylpropoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Research into potential pharmacological properties of derivatives of this compound is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(3-phenylpropoxy)benzaldehyde depends on the specific application and the target moleculeThe methoxy and phenylpropoxy groups can influence the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Physicochemical and Reactivity Trends
- Lipophilicity : The 3-phenylpropoxy group in the target compound confers higher logP values compared to allyloxy or methoxypropoxy analogs, favoring membrane permeability in drug candidates.
- Reactivity : Electron-donating groups (e.g., methoxy, phenylpropoxy) activate the aldehyde toward nucleophilic additions (e.g., Grignard reactions), whereas electron-withdrawing groups (e.g., CF₃) deactivate it .
- Solubility : Polar substituents like methoxypropoxy (in 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde) enhance aqueous solubility, whereas aromatic substituents (phenylpropoxy) favor organic solvents .
Research and Application Insights
- Pharmaceutical Intermediates : The target compound’s phenylpropoxy group is advantageous in prodrug designs requiring lipophilic carriers. In contrast, 4-Methoxy-3-(trifluoromethyl)benzaldehyde is utilized in agrochemicals due to its stability under harsh conditions .
- Material Science : Allyloxy derivatives (e.g., 4-(Allyloxy)-3-methoxybenzaldehyde) are precursors for cross-linked polymers, whereas tert-butyl-substituted analogs serve as ligands in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
